1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride
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Description
1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of sulfoxides through the oxidation of sulfides using the bromine complex of 1, 4-Diazabicyclo(2, 2, 2) octane demonstrates its utility as an oxidizing agent. This method provides a novel way of incorporating 18O into sulfoxides, showcasing the chemical versatility of related bicyclic compounds (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
- Research on synthesizing and reactivity of derivatives of 1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-imine highlights the potential of these compounds in creating a variety of structurally diverse molecules. This study not only expands the synthetic toolbox but also lays the groundwork for the development of novel compounds with potential applications in various fields (Ranise et al., 1990).
Antiprotozoal and Antimicrobial Activities
- A study on the synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 suggests that derivatives of 1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride and similar compounds have potential antiprotozoal activities. This opens avenues for the development of new therapeutic agents against parasitic infections (Weis et al., 2008).
Anti-influenza Virus Activity
- The design and synthesis of tricyclic compounds with a unique amine moiety, based on the structure of triperiden, have shown potent anti-influenza A virus activity. This highlights the potential of using this compound derivatives as a basis for developing novel anti-influenza agents (Oka et al., 2001).
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-3-1-7(2-4-8)10-6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLXLRNQYIDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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